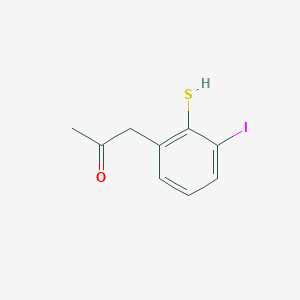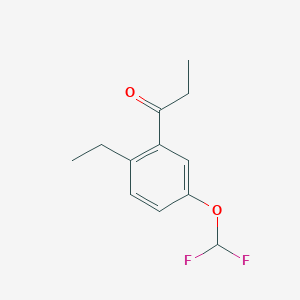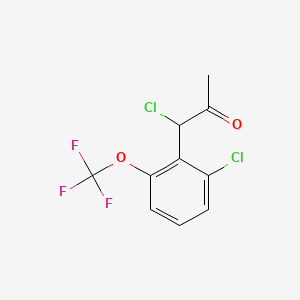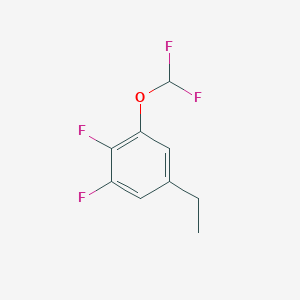![molecular formula C27H26N2O5 B14036150 (7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate” is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including hydroxymethyl, oxo, and epiminopyridoazepine, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the fluorenylmethyl group, the construction of the hexahydro-epiminopyridoazepine ring system, and the introduction of hydroxymethyl and oxo groups. Typical reaction conditions may include the use of protecting groups, selective functional group transformations, and purification techniques such as chromatography.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl or aldehyde groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxymethyl groups may yield carboxylic acids, while reduction of oxo groups may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications, such as anticancer or antiviral activity.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate: A similar compound with slight variations in functional groups or stereochemistry.
Fluorenylmethyl derivatives: Compounds with the fluorenylmethyl group but different core structures.
Epiminopyridoazepine derivatives: Compounds with the epiminopyridoazepine ring system but different substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C27H26N2O5 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (1R,9S,10R,11R)-10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate |
InChI |
InChI=1S/C27H26N2O5/c30-13-20-21(14-31)26-23-10-5-11-25(32)28(23)12-24(20)29(26)27(33)34-15-22-18-8-3-1-6-16(18)17-7-2-4-9-19(17)22/h1-11,20-22,24,26,30-31H,12-15H2/t20-,21-,24-,26-/m1/s1 |
Clave InChI |
BYTNOIPMCDNOPK-LXRCUPKFSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]([C@H]([C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC(=O)N61)CO)CO |
SMILES canónico |
C1C2C(C(C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC(=O)N61)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



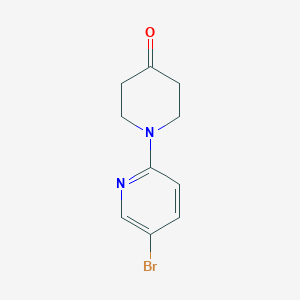
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)



![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
